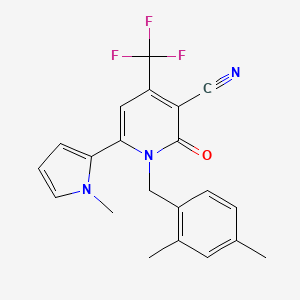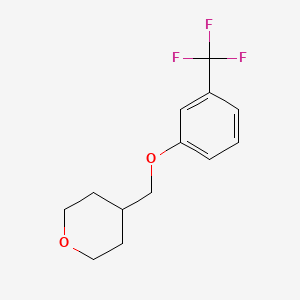
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran” is a chemical with the CAS Number: 1257664-99-5 . It has a linear formula of C12H13F3O2 and a molecular weight of 246.23 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)phenoxy]tetrahydro-2H-pyran .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Catalytic Applications in Medicinal Chemistry
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran and its derivatives have been explored for their potential in the synthesis of medicinally relevant compounds. A key area of research focuses on the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are critical in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have been employed for the synthesis of diverse pyranopyrimidine derivatives, highlighting the importance of these structures in drug development (Parmar, Vala, & Patel, 2023).
Role in Synthesizing Biologically Active Compounds
Further research demonstrates the chemical versatility and pharmacological potential of morpholine and pyrans derivatives. These structures are pivotal in designing compounds with a wide spectrum of pharmacological activities. The exploration of methodologies to develop morpholine and pyran analogues has been discussed, indicating the significance of these derivatives in creating potent pharmacophoric activities. This body of work provides valuable insights for future chemical designing aimed at synthesizing novel morpholine and pyran derivatives with enhanced biological activities (Asif & Imran, 2019).
Antioxidant Properties and Health Benefits
Investigations into the natural occurrence of compounds similar in structure or function to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran reveal the antioxidant properties of chromones, which are present in a typical human diet. These compounds exhibit significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects, attributed to their ability to neutralize active oxygen and scavenge free radicals. This mechanism delays or inhibits cell impairment, leading to various diseases, underscoring the therapeutic potential of chromones and their derivatives in disease prevention and treatment (Yadav, Parshad, Manchanda, & Sharma, 2014).
Fluorescent Chemosensors Development
The research on 4-methyl-2,6-diformylphenol, a compound with a similar functional domain to 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, emphasizes its role in developing fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, demonstrating the potential of such compounds in analytical chemistry and medical diagnostics. The high selectivity and sensitivity of these sensors for various analytes underscore the relevance of this research area (Roy, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLRDUQXXKNUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682171 |
Source


|
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran | |
CAS RN |
1257664-95-1 |
Source


|
| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

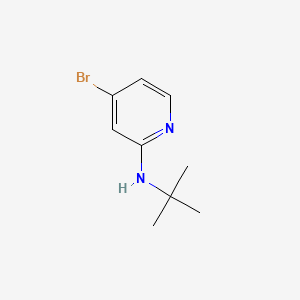
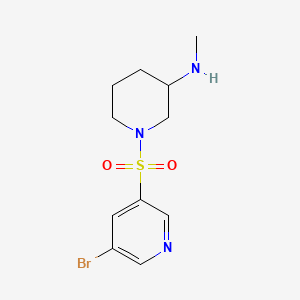

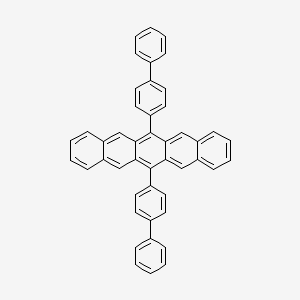
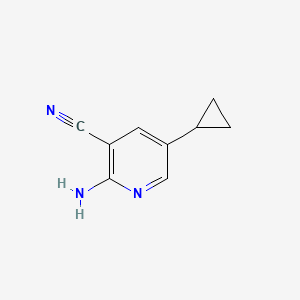
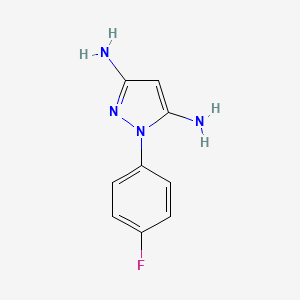
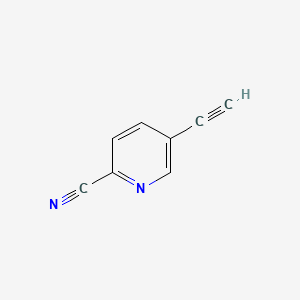
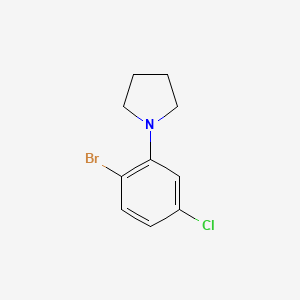
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
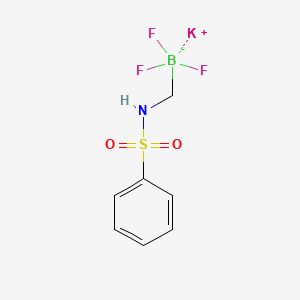
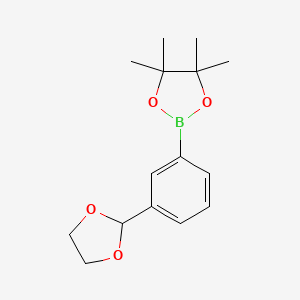
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
